3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
3-((4-Chlorophenyl)sulfonyl)-N-(4-Fluorobenzyl)-6-Methylquinolin-4-Amine is part of a broader category of chemical compounds that have been synthesized and structurally analyzed for their unique properties and potential applications. For example, compounds like 3-(4-Chlorophenyl)-1-phenyl-3-(p-tolylsulfonylamino)propan-1-one show distinct molecular structures with intermolecular N—H⋯O hydrogen bonds, indicating potential for diverse chemical interactions and applications in materials science and pharmacology (Yu, Gu, Zhao, & Sun, 2004).
Chemical Reactions and Mechanisms
The compound under discussion falls within a class of chemicals that are actively studied for their reactivity and potential use in synthesis. For instance, tert-Butyl hydroperoxide has been utilized to mediate the synthesis of 3-arylsulfonylquinolines, highlighting innovative methods to construct complex molecules with potential therapeutic uses (Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016). These synthetic pathways could provide a foundation for developing new drugs and materials.
Biological Activity and Pharmacological Potential
Compounds containing the sulfonyl group and similar structural motifs have been investigated for their biological activities. Notably, sulfonamide derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, which could offer insights into the therapeutic applications of 3-((4-Chlorophenyl)sulfonyl)-N-(4-Fluorobenzyl)-6-Methylquinolin-4-Amine (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Molecular Docking and Drug Design
Sulfonamides and related molecules have been the subject of molecular docking studies to understand their interaction with biological targets, which is crucial for drug design. For example, sulfonamides derived from 3-fluoro-4-morpholinoaniline have shown antimicrobial activity and provided valuable data through molecular docking studies, suggesting a similar potential for the compound to be modeled and understood in a biological context (Janakiramudu, Rao, Srikanth, Madhusudhana, Murthy, Devamma, Chalapathi, & Raju, 2017).
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2S/c1-15-2-11-21-20(12-15)23(27-13-16-3-7-18(25)8-4-16)22(14-26-21)30(28,29)19-9-5-17(24)6-10-19/h2-12,14H,13H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYNFRTBVWPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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